Cas no 1651-43-0 (N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine)

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine structure
1651-43-0 structure
Nome del prodotto:N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
Numero CAS:1651-43-0
MF:C13H11F3N2
MW:252.235053300858
MDL:MFCD05669420
CID:1083538
PubChem ID:3729761

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
    • N<sup>1</sup>-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine
    • EINECS 229-619-6
    • N-(4-Acetamino-benzolsulfonyl)-N'-butyl-harnstoff
    • N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]acetamide
    • n-{4-[(butylcarbamoyl)sulfamoyl]phenyl}acetamide
    • N1-p-Acetaminobenzolsulfonyl-N2-butyl-harnstoff
    • N1-Phenyl-4-trifluormethyl-o-phenylendiamin
    • N1-phenyl-4-trifluoromethyl-o-phenylenediamine
    • N-Butyl-N'-(N4-acetyl-sulfanilyl)-ha
    • N-Butyl-N'-< 4-acetylamino-benzolsulfonyl> -harnstoff
    • NSC60002
    • T6456284
    • SMR000337334
    • N~1~-phenyl-4-(trifluoromethyl)-1,2-benzenediamine
    • CHEMBL1308435
    • AKOS005107526
    • 1-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine
    • SB82033
    • N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine
    • MS-1072
    • SR-01000309826-1
    • MFCD05669420
    • DB-371293
    • MLS000755672
    • HMS2615D16
    • JTIMILPRKMFOMI-UHFFFAOYSA-N
    • SR-01000309826
    • DTXSID001238826
    • 1651-43-0
    • MDL: MFCD05669420
    • Inchi: InChI=1S/C13H11F3N2/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8,18H,17H2
    • Chiave InChI: JTIMILPRKMFOMI-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)N

Proprietà calcolate

  • Massa esatta: 252.08743285g/mol
  • Massa monoisotopica: 252.08743285g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 262
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38Ų
  • XLogP3: 3.7

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB301531-500 mg
N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine, 90%; .
1651-43-0 90%
500 mg
€678.60 2023-07-20
Ambeed
A577329-1g
N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
1651-43-0 95+%
1g
$612.0 2024-04-23
abcr
AB301531-500mg
N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine, 90%; .
1651-43-0 90%
500mg
€678.60 2025-02-18
A2B Chem LLC
AF01015-10mg
N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
1651-43-0 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AF01015-500mg
N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
1651-43-0 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AF01015-1mg
N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
1651-43-0 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AF01015-5mg
N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
1651-43-0 >90%
5mg
$214.00 2024-04-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1651-43-0)N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
A1137832
Purezza:99%
Quantità:1g
Prezzo ($):551.0